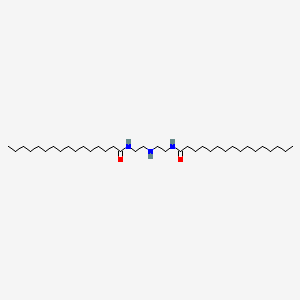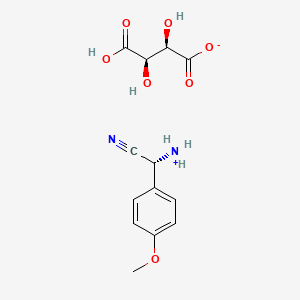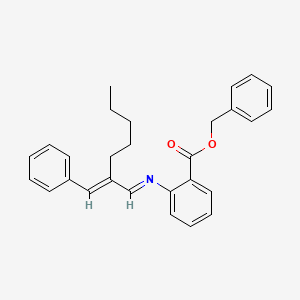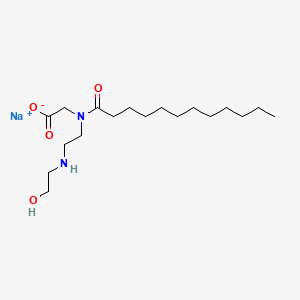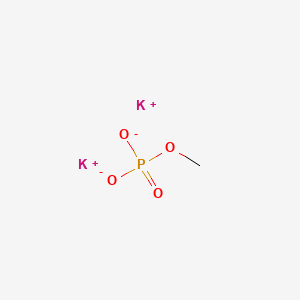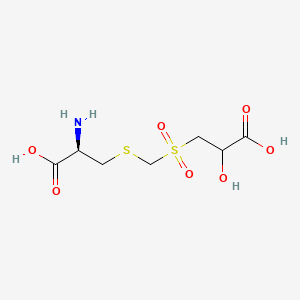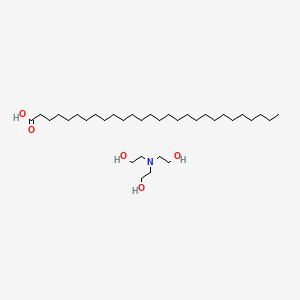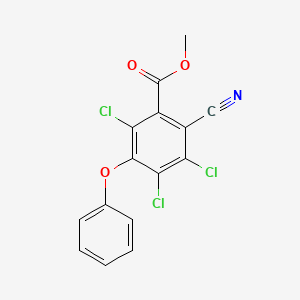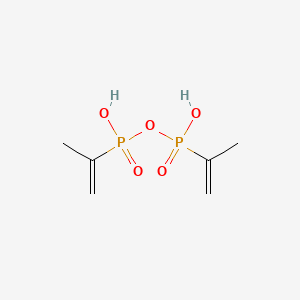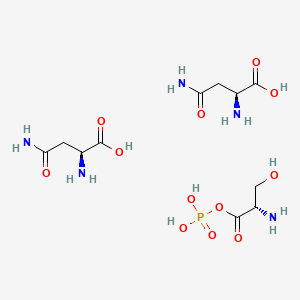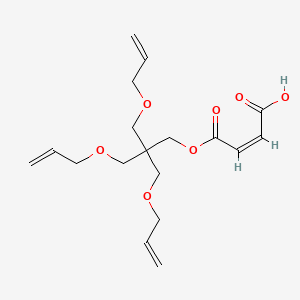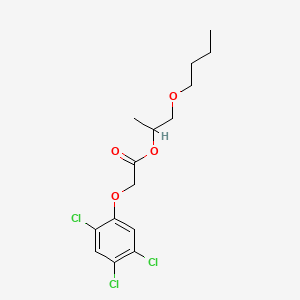
2,4,5-T-butometyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-T-butometyl, also known as 2-butoxy-1-methylethyl (2,4,5-trichlorophenoxy) acetate, is a synthetic organic compound. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. This compound has been used primarily in agricultural settings for the control of broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-butometyl typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxy-1-methylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: 2,4,5-T-butometyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products where the butoxy group is replaced by the nucleophile.
科学的研究の応用
2,4,5-T-butometyl has been studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Industry: Utilized in the formulation of herbicides for agricultural use.
作用機序
The primary mechanism of action of 2,4,5-T-butometyl involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-T-butometyl, used historically as a herbicide.
Mecoprop: A related compound with similar herbicidal activity.
Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other similar herbicides. This structural difference can influence its solubility, stability, and overall effectiveness as a herbicide.
特性
CAS番号 |
7173-98-0 |
|---|---|
分子式 |
C15H19Cl3O4 |
分子量 |
369.7 g/mol |
IUPAC名 |
1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-8-10(2)22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChIキー |
HDVSGSCCJZSVQP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


